molecular formula C6H6ClNO B1288476 (5-Chloropyridin-2-yl)methanol CAS No. 209526-98-7

(5-Chloropyridin-2-yl)methanol

Cat. No.: B1288476
CAS No.: 209526-98-7
M. Wt: 143.57 g/mol
InChI Key: JJNKKECPOPWYNY-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Chloropyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation of 5-chloro-2-pyridinecarboxaldehyde. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: (5-Chloropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-chloro-2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-chloro-2-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed:

    Oxidation: 5-chloro-2-pyridinecarboxylic acid

    Reduction: 5-chloro-2-pyridinemethanol

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(5-Chloropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

  • 2-Chloropyridine-4-methanol
  • 4-Chloro-pyridin-2-yl-methanol

Comparison: (5-Chloropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions compared to other chloropyridine derivatives. For example, the position of the chlorine atom can affect the compound’s electronic properties and its behavior in substitution reactions.

Properties

IUPAC Name

(5-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKKECPOPWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608481
Record name (5-Chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209526-98-7
Record name (5-Chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloropyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 5-chloropicolinate (1 g, 5.8 mmol) in methanol at room temperature under argon was added sodium borohydride (440 mg, 11.57 mmol). The reaction mixture was allowed to stir at room temperature for 1 h. The reaction mixture was concentrated under vacuum to obtain a gum. Water (15 mL) and EtOAc (30 mL) were added and the layers were separated. The organic layer was washed with saturated aqueous NaCl, dried (MgSO4), filtered, and concentrated under reduced pressure to obtain 840 mg of the title compound as colorless gum. HPLC/MS: retention time=0.755 min, [M+H]+=144.
Quantity
1 g
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reactant
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440 mg
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0 (± 1) mol
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15 mL
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Quantity
30 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloropyridine-2-carboxylic acid (2.00 g, 12.7 mmol) was dissolved in THF (12 mL) at 0° C. and added to a solution of borane-THF (19.0 mL, 1 M in THF, 19.0 mmol). THF (10 mL) was added and the reaction mixture was warmed to room temperature, stirred for 2 h and heated under reflux at 70° C. for 3 h. The reaction mixture was cooled to 0° C., quenched with aq 6 M HCl solution (4 mL) and the solution was stirred for 2 h and concentrated in vacuo. The residue was partitioned between H2O (75 mL) and DCM (75 mL). The aq layer was washed with DCM (3×75 mL), adjusted to pH 9 with 4 M aq NaOH (3 mL) and extracted with DCM (3×75 mL). The organic layers were combined, dried (MgSO4) and concentrated in vacuo to give 5-chloropyridine-2-methanol (0.83 g, 45%) as a brown gum.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
12 mL
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solvent
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Quantity
19 mL
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2-bromo-5-chloropyridine (2.0 g, 10.4 mmol) and toluene (50 ml) was added a 1.6 M n-butyl lithium hexane solution (7.8 mL, 12.5 mmol) at −78° C., which was stirred for 1 hour. N,N-dimethylformamide (4.0 mL, 52.0 mmol) was then added dropwise into the mixture at the same temperature, which was then stirred for a further 15 minutes at room temperature. Water and tetrahydrofuran were added to this reaction solution, followed by vigorous stirring. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Sodium borohydride (1.18 g, 31.2 mmol) was added at 0° C. to the filtrate, and stirred for 1 hour at room temperature. This reaction solution was partitioned into water and tetrahydrofuran. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (hexane:diethyl ether=1:2) to obtain the title compound (706 mg, 47%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.18 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
47%

Synthesis routes and methods IV

Procedure details

Name
O=C(OCc1ccc(Cl)cn1)c1ccccc1
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Synthesis routes and methods V

Procedure details

Sodium methoxide (1M in MeOH) (0.162 mL, 0.162 mmol) was added to a solution of (5-chloropyridin-2-yl)methyl benzoate Part C (200 mg, 0.808 mmol) in MeOH (47.5 mL) and stirred at RT for 2.0 h. The solvent was removed in vacuo and the crude product was subjected to flash chromatography (silica gel/DCM-MeOH 100:0 to 90:10 gradient) to afford (5-chloropyridin-2-yl)methanol 16D (68 mg, 59% yield) as an off-white solid. LC-MS, [M+H]+=144. 1H NMR (400 MHz, DMSO) δ 8.51 (1H, d, J=2.2 Hz), 7.91 (1H, dd, J=8.4, 2.6 Hz), 7.49 (1H, d, J=8.4 Hz), 5.53 (1H, t, J=5.9 Hz), 4.54 (2H, d, J=6.2 Hz). HPLC-Method 8; 0.76 min.
Name
Sodium methoxide
Quantity
0.162 mL
Type
reactant
Reaction Step One
Name
(5-chloropyridin-2-yl)methyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
47.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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